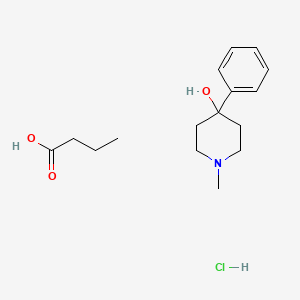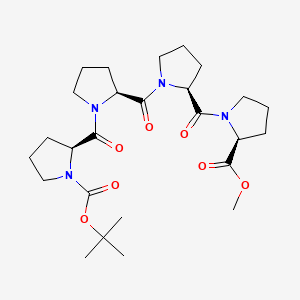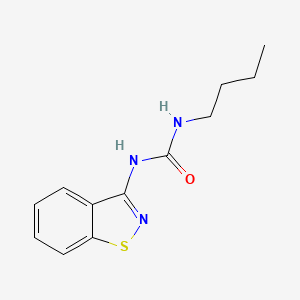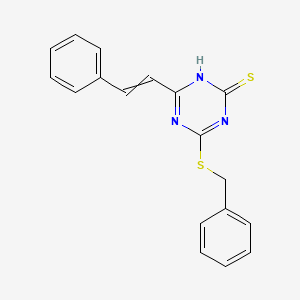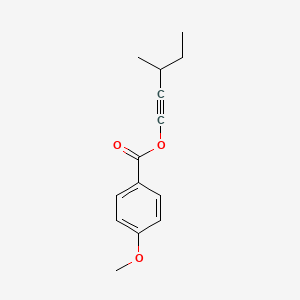![molecular formula C13H8N2O4 B14328254 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one CAS No. 110167-39-0](/img/structure/B14328254.png)
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a nitrophenyl group attached to the furo[3,2-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium alkoxides (e.g., sodium ethoxide) and secondary amines (e.g., morpholine) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy and amino derivatives.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation. These ROS can induce oxidative damage to cellular components, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxypsoralen: Used in photochemotherapy for psoriasis.
Trimethylpsoralen: Another photosensitizer used in PUVA therapy.
Furo[3,2-b]pyridine: A related heterocyclic compound with applications in organic synthesis.
Uniqueness
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one stands out due to its specific nitrophenyl substitution, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial research, where its ability to generate ROS and target bacterial cells is highly valuable .
Propiedades
Número CAS |
110167-39-0 |
|---|---|
Fórmula molecular |
C13H8N2O4 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-12(19-11(9)5-6-14-13)8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) |
Clave InChI |
QGXHEPWTRJBMRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CNC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



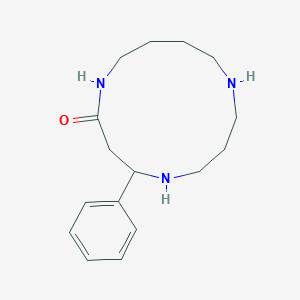


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
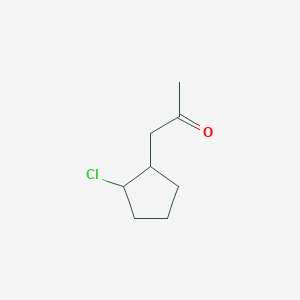
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
